Fostriecin

Übersicht

Beschreibung

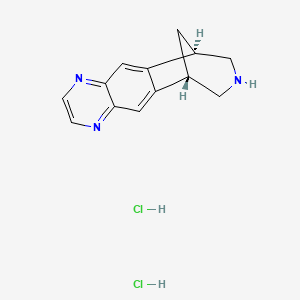

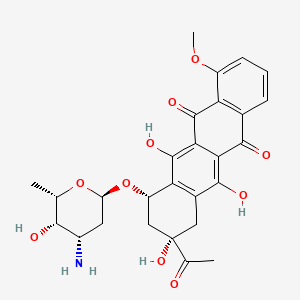

Fostriecin-Natrium ist ein natürlich vorkommender Phosphatmonoester, der aus dem Bodenbakterium Streptomyces pulveraceus gewonnen wird. Es gehört zu einer Klasse von Naturprodukten, die charakteristischerweise einen Phosphatesther, ein α,β-ungesättigtes Lactam und eine konjugierte lineare Dien- oder Trien-Kette enthalten. This compound-Natrium ist bekannt für seine potente und selektive Hemmung von Protein-Serin/Threonin-Phosphatasen sowie DNA-Topoisomerase II .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound-Natrium umfasst mehrere Schritte, darunter die Sharpless-Dihydroxylierung zur Festlegung der absoluten Stereochemie an den C-8/9-Positionen und eine Leighton-Allylierung zur Festlegung der C-5-Position des Naturprodukts. In formalen Synthesen wird eine Noyori-Transferhydrierung eines Ynons verwendet, um die C-11-Position festzulegen, während die Totalsynthese eine Kombination aus asymmetrischer Dihydroxylierung und Pd-π-Allyl-Reduktion verwendet, um die C-11-Position festzulegen. Schließlich wird eine Trans-Hydroborierung des C-12/13-Alkynes in Kombination mit einer Suzuki-Kreuzkupplung verwendet, um das Z,Z,E-Trien von this compound zu etablieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound-Natrium erfolgt typischerweise durch Fermentationsprozesse unter Verwendung von Streptomyces pulveraceus. Die Fermentationsbrühe wird dann verschiedenen Reinigungsschritten unterzogen, darunter Lösungsmittelextraktion, Chromatographie und Kristallisation, um this compound-Natrium zu isolieren und zu reinigen .

Wissenschaftliche Forschungsanwendungen

Fostriecin-Natrium hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung von Proteinphosphatasen und DNA-Topoisomerase II verwendet.

Biologie: Untersucht auf seine Rolle beim Zellwachstum, der Zellteilung und der Signaltransduktion.

Medizin: Wird auf seine Antitumoraktivität gegen Leukämie, Lungenkrebs, Brustkrebs und Eierstockkrebs untersucht.

Industrie: Wird bei der Entwicklung neuer Therapeutika und biochemischer Forschungswerkzeuge eingesetzt

5. Wirkmechanismus

This compound-Natrium übt seine Wirkung aus, indem es Protein-Serin/Threonin-Phosphatasen, insbesondere PP2A und PP4, mit IC50-Werten von 1,5 nM bzw. 3,0 nM hemmt. Es hemmt auch DNA-Topoisomerase II. Die Hemmung dieser Enzyme stört das Zellwachstum, die Zellteilung und die Signaltransduktionswege, was zur Apoptose von Krebszellen führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Regulation der Apoptose durch Aktivierung von zytotoxischen T-Lymphozyten und natürlichen Killerzellen sowie die Transkription und Replikation des humanen Immundefizienzvirus-1 (HIV-1) .

Wirkmechanismus

Mode of Action

Fostriecin acts as a potent and selective inhibitor of these protein phosphatases . It exhibits a unique ability to inhibit these phosphatases with high potency and selectivity (e.g., IC50 = 45 nM for PP2A, IC50 = 1.5 nM for PP4) .

Biochemical Pathways

The inhibition of these phosphatases by this compound affects various biochemical pathways. For instance, PP2A and PP4 play a crucial role in cell growth and division, and their inhibition can disrupt these processes . Additionally, these phosphatases are involved in signal transduction, and their inhibition can affect cellular signaling pathways .

Pharmacokinetics

This compound is administered intravenously over 60 minutes on days 1–5 at 4-week intervals . The drug’s pharmacokinetics is compatible with a two-compartment model . A metabolite, most probably dephosphorylated this compound, was detected in plasma and urine . The mean this compound plasma half-life was 0.36 h (initial) and 1.51 h (terminal) .

Result of Action

The inhibition of protein phosphatases by this compound results in a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle . This growth arrest occurs before the completion of mitosis . This compound-induced growth arrest is associated with the aberrant amplification of centrosomes, which results in the formation of abnormal mitotic spindles .

Biochemische Analyse

Biochemical Properties

Fostriecin is a known potent and selective inhibitor of protein serine/threonine phosphatases, as well as DNA topoisomerase II . Due to its activity against protein phosphatases PP2A and PP4 (IC50 1.5nM and 3.0nM, respectively) which play a vital role in cell growth, cell division, and signal transduction, this compound was looked into for its antitumor activity .

Cellular Effects

This compound exhibits antitumor activity against a wide spectrum of tumor cells in vitro and has excellent activity against L1210 and P388 leukemias in vivo . It rapidly inhibits DNA, RNA and protein synthesis . This compound treatment triggers an anti-tumor immune response via STAT1 activation resulting in increased expression of pro-inflammatory cytokines .

Molecular Mechanism

This compound’s activity is thought to be due to PP2A’s assumed role in regulating apoptosis of cells by activating cytotoxic T-lymphocytes and natural killer cells involved in tumor surveillance, along with human immunodeficiency virus-1 (HIV-1) transcription and replication .

Temporal Effects in Laboratory Settings

This compound causes a delayed inhibition of replicative DNA synthesis in human cells, consistent with a role for DNA topoisomerase II (its target enzyme) at a late stage in replication . This compound does not inhibit UV induced excision repair .

Dosage Effects in Animal Models

The data obtained from the Phase 1 trials suggests that plasma levels of this compound shown to have antitumor activity in animals can be achieved in humans .

Metabolic Pathways

The gene cluster for this compound consists of 21 open reading frames (ORFs) that encode for six modular type I polyketide synthases and seven tailoring enzymes . These enzymes within the fos gene have the nomenclature FosA-FosM, though not all are used in the biosynthesis of the target molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of fostriecin sodium involves multiple steps, including the Sharpless dihydroxylation to set the absolute stereochemistry at the C-8/9 positions and a Leighton allylation to set the C-5 position of the natural product. In formal syntheses, a Noyori transfer hydrogenation of an ynone is used to set the C-11 position, while the total synthesis employs a combination of asymmetric dihydroxylation and Pd-π-allyl reduction to set the C-11 position. Finally, a trans-hydroboration of the C-12/13 alkyne is used in combination with a Suzuki cross-coupling to establish the Z,Z,E-triene of this compound .

Industrial Production Methods: Industrial production of this compound sodium typically involves fermentation processes using Streptomyces pulveraceus. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound sodium .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fostriecin-Natrium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound-Natrium kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können das Lactam und die Dien-/Trien-Ketten verändern.

Substitution: Substitutionsreaktionen können an der Phosphatesthergruppe auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine und Alkohole.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte Derivate, reduzierte Lactam- und Dien-/Trien-Ketten sowie substituierte Phosphatesther .

Vergleich Mit ähnlichen Verbindungen

Fostriecin-Natrium ist strukturell mit anderen Naturprodukten wie Cytostatin und Phoslactomycin verwandt. Diese Verbindungen enthalten ebenfalls einen Phosphatesther, ein α,β-ungesättigtes Lactam und eine konjugierte lineare Dien- oder Trien-Kette. this compound-Natrium ist einzigartig in seiner potenten und selektiven Hemmung der Proteinphosphatasen PP2A und PP4 sowie seiner Antitumoraktivität .

Ähnliche Verbindungen:

- Cytostatin

- Phoslactomycin

This compound-Natrium zeichnet sich durch seine hohe Potenz und Selektivität aus, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2-,6-4+,8-5-,12-11+;/t15-,16+,17+,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUIKNRVGYFSHL-IAVQPKKASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26NaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 300 (mg/mL), Methanol 20 (mg/mL) | |

| Record name | FOSTRIECIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

87860-39-7 | |

| Record name | Fostriecin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOSTRIECIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXS63IX8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of fostriecin?

A1: this compound is a potent and selective inhibitor of protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). [, , , , ]

Q2: How does this compound interact with its target phosphatases?

A2: this compound binds to the catalytic subunit of PP2A and PP4. Its unsaturated lactone moiety is thought to form a covalent adduct with Cys269, a residue unique to PP2A, contributing to its selectivity. [, ]

Q3: What are the downstream effects of PP2A and PP4 inhibition by this compound?

A3: Inhibition of PP2A and PP4 disrupts critical cellular processes, including cell cycle regulation, leading to mitotic slippage, chromosome misalignment, and ultimately, apoptosis. [, , ]

Q4: How does this compound impact cell cycle progression?

A5: this compound disrupts the mitotic entry checkpoint, leading to premature entry into mitosis. This results in chromosome condensation even in the absence of normal mitotic events like histone H1 hyperphosphorylation and p34cdc2 kinase activity. [, , ]

Q5: Can this compound override cell cycle arrest induced by other agents?

A6: Yes, this compound can force cells arrested in the cell cycle by DNA damaging agents or DNA replication inhibitors into mitosis, ultimately leading to mitotic catastrophe. []

Q6: What is the molecular formula and weight of this compound?

A7: this compound has the molecular formula C19H31O8P and a molecular weight of 418.4 g/mol. []

Q7: What are some characteristic structural features of this compound?

A8: this compound contains an α,β-unsaturated δ-lactone, a conjugated (Z,Z,E)-triene, and a phosphate ester. These structural elements contribute to its biological activity and interaction with its target phosphatases. [, , , ]

Q8: Is this compound stable under standard storage conditions?

A9: this compound is known for its storage instability, which has hindered its clinical development. This instability is partly attributed to the reactive nature of the α,β-unsaturated δ-lactone moiety. [, , ]

Q9: What conditions can affect this compound stability?

A10: this compound degradation is influenced by pH and temperature. It exhibits a U-shaped pH profile, showing both acid and base-catalyzed decomposition. []

Q10: What are the major degradation products of this compound?

A11: Under basic conditions, degradation products suggest lactone ring opening and potential Michael-type addition reactions. In acidic conditions, dehydration products and a C9-C11 phosphorinane derivative have been observed. []

Q11: Does this compound possess intrinsic catalytic activity?

A12: this compound is primarily known as an enzyme inhibitor, specifically targeting protein phosphatases. It does not exhibit intrinsic catalytic activity itself. [, ]

Q12: Have computational methods been used to study this compound?

A13: Yes, computational modeling has been employed to understand this compound's interaction with PP2A. Molecular docking studies have helped visualize the binding mode and key interactions with the active site, including the proposed covalent bond formation with Cys269. []

Q13: How do structural modifications impact this compound's activity?

A14: Studies on this compound analogs have revealed crucial structure-activity relationships. For example, the C9-phosphate, C11-alcohol, and the (Z,Z,E)-triene are essential for potent PP2A inhibition. [, , , ]

Q14: What is the significance of the C4-C6 stereochemistry in this compound's lactone ring?

A15: Synthesis and evaluation of C4-C6 stereoisomers of the cytostatin lactone (a related compound) showed significantly reduced PP2A inhibition, highlighting the importance of the natural stereochemistry for activity. []

Q15: What strategies have been explored to improve this compound's stability?

A17: The total synthesis of this compound and its analogs has enabled the development of more stable derivatives. Modifications to the sensitive α,β-unsaturated δ-lactone moiety have been explored to enhance its stability. [, , ]

Q16: What is known about this compound's pharmacokinetic profile?

A18: Studies in rabbits using a high-pressure liquid chromatography assay revealed a short elimination half-life (11.95 ± 8.55 min) and rapid clearance following intravenous administration. []

Q17: Were any significant toxicological findings observed in preclinical studies?

A19: Rabbits administered this compound intravenously exhibited a transient increase in liver enzymes (AST and ALT), suggesting potential liver toxicity. []

Q18: What types of cancer cell lines are sensitive to this compound in vitro?

A20: this compound has shown in vitro activity against a broad range of cancer cell lines, including ovarian, breast, and lung cancer. [, ]

Q19: Has this compound demonstrated in vivo antitumor activity?

A21: Yes, this compound has shown in vivo efficacy against L1210 and P388 leukemia models. []

Q20: Did this compound progress to clinical trials?

A22: this compound entered Phase I clinical trials, but the trials were halted due to challenges related to drug stability and the inability to reach therapeutic doses without significant toxicity concerns. [, ]

Q21: What are the potential toxicities associated with this compound?

A24: Based on preclinical studies, this compound may cause liver toxicity, as indicated by elevated liver enzymes in rabbits. Further research is needed to fully characterize its safety profile. []

Q22: What analytical techniques have been employed to study this compound?

A25: Various techniques have been used to characterize and quantify this compound, including high-pressure liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and chiral gas chromatography (GC). [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate](/img/structure/B1662524.png)